Anlotinib dihydrochloride

Description

Structure

3D Structure of Parent

Properties

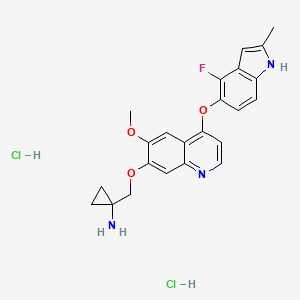

IUPAC Name |

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKQNIPIXQZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360460-82-7 |

Source

|

| Record name | Anlotinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catequentinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preamble: A Multi-Pronged Assault on Tumor Progression

An In-Depth Technical Guide to the Mechanism of Action of Anlotinib Dihydrochloride in Non-Small Cell Lung Cancer (NSCLC)

This compound (trade name "FocusV") represents a significant advancement in the treatment of advanced Non-Small Cell Lung Cancer (NSCLC), particularly in the third-line setting where therapeutic options are limited.[1][2] Unlike highly specific inhibitors that target a single mutation, anlotinib is an orally administered, multi-target tyrosine kinase inhibitor (TKI) that wages a multi-pronged assault on the complex machinery of tumor growth and survival.[1][3][4] Its efficacy stems from a dual strategy: directly inhibiting tumor cell proliferation and simultaneously disrupting the tumor's critical supply lines by potently suppressing angiogenesis. This guide provides a detailed technical exploration of the molecular and cellular mechanisms underpinning anlotinib's therapeutic effect in NSCLC, designed for researchers and drug development professionals.

The Core Mechanism: Broad-Spectrum Inhibition of Key Receptor Tyrosine Kinases

Anlotinib's primary mechanism of action is the competitive inhibition of the ATP binding sites of several key receptor tyrosine kinases (RTKs) crucial for tumor progression.[5] Its targets are not random; they are strategically important nodes in signaling pathways that control angiogenesis (the formation of new blood vessels) and cell proliferation. The principal targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): These are the master regulators of angiogenesis. Their activation is a critical step for tumors to develop the vascular network needed to supply oxygen and nutrients for growth and metastasis.[6][7]

-

Fibroblast Growth Factor Receptors (FGFR-1, FGFR-2, FGFR-3, FGFR-4): The FGF/FGFR axis is deeply involved in tumor cell proliferation, survival, differentiation, and is also a key contributor to angiogenesis.[6][8]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β): These receptors are vital for the growth and maintenance of the tumor stroma and play a supportive role in angiogenesis by recruiting pericytes to stabilize new blood vessels.[3][8][9]

-

Stem Cell Factor Receptor (c-Kit): This receptor is implicated in the proliferation and survival of various tumor cells, and its inhibition contributes to anlotinib's direct anti-tumor effects.[1][3][10]

By simultaneously blocking these receptors, anlotinib creates a comprehensive blockade of the signaling required for tumor expansion.[10]

Caption: Anlotinib's primary multi-target inhibition at the cell membrane.

Downstream Consequences: Deciphering the Anti-Tumor Effects

The inhibition of the aforementioned RTKs triggers a cascade of downstream effects that converge to suppress the tumor.

Potent Anti-Angiogenic Activity

The most pronounced effect of anlotinib is the profound inhibition of angiogenesis. By blocking VEGFR, PDGFR, and FGFR signaling, anlotinib disrupts multiple, often redundant, pro-angiogenic pathways.[3][7][11]

-

VEGF Pathway: Inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, directly prevents endothelial cell proliferation, migration, and the formation of capillary-like tubes.[1][11][12]

-

PDGF/FGF Pathways: Blocking PDGFR and FGFR signaling further cripples the angiogenic process, which is often sustained by PDGF-BB and FGF-2, especially in the absence of VEGF.[11]

This multi-faceted anti-angiogenic pressure effectively "starves" the tumor, limiting its growth and metastatic potential.[10] Preclinical studies have validated this, showing anlotinib is superior at inhibiting VEGF/PDGF-BB/FGF-2-induced angiogenesis in vitro and in vivo compared to other TKIs like sunitinib and sorafenib.[1][11][12]

Direct Anti-Proliferative and Pro-Apoptotic Effects

Beyond its anti-angiogenic role, anlotinib exerts direct cytotoxic effects on NSCLC cells. By inhibiting FGFR, PDGFR, and c-Kit, anlotinib blocks key downstream signaling cascades responsible for cell growth and survival, including:

-

Raf/MEK/ERK Pathway: Crucial for cell proliferation.

-

PI3K/Akt/mTOR Pathway: A central regulator of cell survival, growth, and metabolism.

Inhibition of these pathways halts the cell cycle and inactivates survival signals, ultimately pushing the cancer cell towards apoptosis (programmed cell death).[13] This is evidenced by the downregulation of phosphorylated Erk and Akt levels and increased caspase-3 activity in anlotinib-treated cells.[13][14]

Caption: Anlotinib inhibits RTKs, blocking key downstream pro-survival pathways.

Remodeling the Tumor Microenvironment (TME)

Anlotinib's mechanism extends beyond direct effects on tumor and endothelial cells; it actively remodels the tumor microenvironment (TME) to be less hospitable for the tumor and more accessible to the immune system. Research has shown that anlotinib can downregulate the expression of PD-L1 on vascular endothelial cells.[15] PD-L1 acts as an "immunosuppressive barrier," preventing cytotoxic CD8+ T cells from infiltrating the tumor. By reducing this barrier, anlotinib can:

-

Increase CD8+ T Cell Infiltration: Allows more "killer" T cells to enter the tumor bed.[15]

-

Decrease Regulatory T cells (Tregs): Reduces the population of immunosuppressive FoxP3+ T cells within the tumor.[15]

-

Improve the CD8/Treg Ratio: Shifts the TME towards an anti-tumor immune state.[15]

This immunomodulatory effect provides a strong rationale for combining anlotinib with immune checkpoint inhibitors, a strategy showing synergistic effects in clinical studies.[16]

A Tool to Overcome Acquired Resistance

A significant challenge in NSCLC treatment is acquired resistance to first-line targeted therapies, such as EGFR-TKIs. Tumors often develop "bypass tracks" to circumvent the inhibited pathway. One common mechanism is the overexpression of FGFR1.[13][14]

Anlotinib's ability to potently inhibit FGFR1 makes it an effective agent for patients who have become refractory to EGFR-TKIs (without the T790M mutation).[13][14] By blocking this FGFR1-mediated bypass signal, anlotinib can re-establish control over tumor cell proliferation and survival.[14] Similarly, anlotinib has been shown to inhibit cisplatin resistance by downregulating the MET/STAT3/Akt pathway.[17]

Experimental Validation Protocols

The mechanisms described are validated through a series of robust in vitro and in vivo assays.

Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity and selectivity of anlotinib against target kinases (VEGFR2, PDGFRβ, FGFR1, etc.).

-

Methodology:

-

Reagents: Recombinant human kinase enzymes, corresponding substrate peptides, ATP, and anlotinib at various concentrations.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and anlotinib.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using luminescence-based assays (e.g., Kinase-Glo®) that measure ATP consumption.

-

Analysis: Data are plotted as percent inhibition versus drug concentration to calculate the IC50 value (the concentration of anlotinib required to inhibit 50% of the kinase activity).

-

Protocol 2: Endothelial Cell Tube Formation Assay

-

Objective: To assess the anti-angiogenic potential of anlotinib by measuring its effect on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

-

Methodology:

-

Preparation: Coat a 96-well plate with Matrigel® and allow it to solidify.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of anlotinib or a vehicle control.

-

Incubation: Incubate for 4-18 hours to allow for tube formation.

-

Imaging & Analysis: Visualize the network of tube-like structures using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A significant reduction in these parameters indicates anti-angiogenic activity.[11]

-

Protocol 3: Western Blot for Signaling Pathway Analysis

-

Objective: To confirm that anlotinib inhibits the phosphorylation of its target RTKs and downstream signaling proteins.

-

Methodology:

-

Cell Treatment: Culture NSCLC or endothelial cells and treat with a growth factor (e.g., VEGF, FGF-2) to stimulate pathway activation, with or without pre-incubation with anlotinib.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-VEGFR2, p-Akt, p-ERK) and their total protein counterparts.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein, demonstrating pathway inhibition.[13]

-

Caption: A streamlined workflow for the in vitro validation of anlotinib's mechanism.

Quantitative Data Summary

Anlotinib's efficacy has been demonstrated in pivotal clinical trials.

| Trial | Metric | Anlotinib Group | Placebo Group | p-value | Source |

| ALTER 0303 | Median Overall Survival (OS) | 9.63 months | 6.30 months | < 0.0001 | [6][18] |

| ALTER 0303 | Median Progression-Free Survival (PFS) | 5.37 months | 1.40 months | < 0.0001 | [6][18] |

| ALTER 0303 | Objective Response Rate (ORR) | 9.18% | 0.7% | < 0.0001 | [18] |

| ALTER 0303 | Disease Control Rate (DCR) | 80.95% | 37.06% | < 0.0001 | [18] |

Conclusion

The mechanism of action of this compound in NSCLC is a comprehensive and multi-layered process. It is not merely an "anti-angiogenic" agent but a broad-spectrum TKI that simultaneously disrupts tumor vascularization, directly inhibits tumor cell proliferation and survival, and favorably remodels the immune microenvironment.[3][6][15] Its ability to inhibit key RTKs like VEGFR, FGFR, PDGFR, and c-Kit provides a robust and durable anti-tumor effect, offering a vital therapeutic option for patients with advanced NSCLC and a promising backbone for future combination strategies.[1][3][8]

References

-

What is this compound used for? - Patsnap Synapse. (2024-06-14). [Link]

-

Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - NIH. [Link]

-

Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC. (2018-09-19). [Link]

-

Current anlotinib clinical trials for multiple cancers | Download Table - ResearchGate. [Link]

-

Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer - Sci-Hub. [Link]

-

Concurrent use of anlotinib overcomes acquired resistance to EGFR‐TKI in patients with advanced EGFR‐mutant non‐small cell lung cancer - NIH. [Link]

-

Transcriptome profiling analysis reveals that CXCL2 is involved in anlotinib resistance in human lung cancer cells - PMC - NIH. [Link]

-

What diseases does this compound treat? [Link]

-

Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed. (2020-05-20). [Link]

-

Anlotinib Combined with S‐1 in Third‐ or Later‐Line Stage IV Non‐Small Cell Lung Cancer Treatment: A Phase II Clinical Trial - PMC - PubMed Central. [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). [Link]

-

Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. (2018-02-14). [Link]

-

Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PubMed Central. (2025-04-16). [Link]

-

The Efficacy and Safety of Anlotinib Treatment for Patients with Advanced Non-Small Cell Lung Cancer (NSCLC) Who Achieved Stable Disease (SD) After Two Cycles of First-Line Chemotherapy Combined with Immunotherapy: A Retrospective Cohort Study - PMC - NIH. (2025-11-14). [Link]

-

anlotinib alters tumor immune microenvironment by downregulating PD-L1 expression on vascular endothelial cells - PubMed. (2020-05-04). [Link]

-

Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - NIH. (2024-03-04). [Link]

-

Update on real-world efficacy of anlotinib in non-small cell lung cancer. - ASCO Publications. (2023-05-31). [Link]

-

Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib. (2023-11-15). [Link]

-

Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 - PubMed. (2018-05-15). [Link]

-

Combining Immunotherapy with Anlotinib in Extensive-Stage Small Cell Lung Cancer: A Multicenter Analysis of Efficacy and Safety - NIH. (2025-03-20). [Link]

Sources

- 1. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. What diseases does this compound treat? [synapse.patsnap.com]

- 6. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome profiling analysis reveals that CXCL2 is involved in anlotinib resistance in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. lnskaxh.com [lnskaxh.com]

- 12. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sci-hub.box [sci-hub.box]

- 14. Anlotinib can overcome acquired resistance to EGFR-TKIs via FGFR1 signaling in non-small cell lung cancer without harboring EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. anlotinib alters tumor immune microenvironment by downregulating PD-L1 expression on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combining Immunotherapy with Anlotinib in Extensive-Stage Small Cell Lung Cancer: A Multicenter Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anlotinib Combined with S‐1 in Third‐ or Later‐Line Stage IV Non‐Small Cell Lung Cancer Treatment: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Anlotinib for Soft Tissue Sarcoma: A Preclinical Technical Guide

Foreword: The Rationale for a Multi-Targeted Approach in a Heterogeneous Disease

Soft tissue sarcomas (STS) represent a diverse group of mesenchymal malignancies with over 50 distinct histological subtypes.[1] This inherent heterogeneity poses a significant challenge to the development of effective, broadly applicable therapies. Standard first-line treatment often involves anthracycline-based chemotherapy; however, many patients eventually develop resistance or are ineligible for such aggressive regimens, leading to a dismal prognosis for those with advanced or metastatic disease.[2][3] This clinical reality underscores the urgent need for novel therapeutic strategies.

Anlotinib, an oral multi-target tyrosine kinase inhibitor (TKI), has emerged as a promising agent in this landscape.[4][5] Its mechanism of action, which involves the simultaneous inhibition of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis, provides a strong rationale for its application in the complex biology of STS.[2][5][6] This guide will provide an in-depth technical overview of the preclinical evaluation of anlotinib in soft tissue sarcoma, detailing its mechanism of action, key experimental findings, and the methodologies employed to elucidate its therapeutic potential.

The Molecular Blueprint of Anlotinib's Action

Anlotinib's efficacy stems from its ability to concurrently block multiple receptor tyrosine kinases (RTKs) that are crucial for tumor progression.[4][7] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs 1-3), Fibroblast Growth Factor Receptors (FGFRs 1-4), and Platelet-Derived Growth Factor Receptors (PDGFRs α and β).[4][5] Additionally, it inhibits other key kinases such as the stem cell factor receptor (c-Kit) and the MET proto-oncogene.[5][6][8]

This multi-targeted profile allows anlotinib to disrupt two critical axes of cancer progression:

-

Anti-angiogenesis: By inhibiting the VEGFR and FGFR signaling pathways, anlotinib potently suppresses the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][4] Preclinical studies have demonstrated that anlotinib inhibits VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation in endothelial cells.[4]

-

Anti-proliferative Effects: Through the blockade of PDGFR, c-Kit, and MET, anlotinib directly hinders the signaling cascades that drive tumor cell proliferation and survival.[2][6]

The downstream effects of this multi-pronged inhibition converge on several critical intracellular signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ/PKC pathways, ultimately leading to decreased tumor cell growth and survival.[1][4][9]

Diagram: Anlotinib's Multi-Target Mechanism of Action

Caption: Anlotinib's inhibition of multiple RTKs and downstream pathways.

In Vitro Evaluation: Dissecting Cellular Responses

While comprehensive in vitro data across all STS subtypes remains an area of active research, preclinical studies on related malignancies like osteosarcoma provide a solid framework for the experimental approaches used to characterize anlotinib's cellular effects.[8]

Cell Viability and Proliferation Assays

The foundational step in evaluating any anti-cancer agent is to determine its effect on cell viability and proliferation.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate STS cells (e.g., synovial sarcoma, leiomyosarcoma cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of anlotinib (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Cell Migration and Invasion Assays

A key aspect of anlotinib's mechanism is its ability to inhibit metastasis.[4][8] Transwell assays are instrumental in quantifying this effect.

Experimental Protocol: Transwell Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Seed STS cells (2.5 x 10^4 cells) in the upper chamber in serum-free medium containing various concentrations of anlotinib.

-

Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Angiogenesis Assays

To directly assess the anti-angiogenic properties of anlotinib, in vitro tube formation assays using human umbilical vein endothelial cells (HUVECs) are the gold standard.[4]

Experimental Protocol: HUVEC Tube Formation Assay

-

Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

-

Cell Seeding: Seed HUVECs (1.5 x 10^4 cells per well) onto the Matrigel-coated plate in the presence of varying concentrations of anlotinib.

-

Incubation: Incubate for 6-12 hours at 37°C.

-

Visualization and Analysis: Visualize the formation of capillary-like structures using a microscope. Quantify the total tube length and the number of branch points using image analysis software.

Diagram: In Vitro Experimental Workflow

Caption: A streamlined workflow for the in vitro evaluation of anlotinib.

In Vivo Validation: Patient-Derived Xenograft Models

While cell lines are invaluable for initial screening, in vivo models that more accurately recapitulate the complexity of human tumors are crucial for preclinical validation. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, have become a cornerstone of translational oncology research.[5][10]

A key preclinical study utilized a PDX model established from a patient with malignant fibrous histiocytoma to evaluate the efficacy and safety of anlotinib, both as a monotherapy and in combination with epirubicin.[5][10]

PDX Model Establishment and Treatment

Experimental Protocol: PDX Model Study

-

Tumor Implantation: Surgically implant fresh tumor tissue from an STS patient subcutaneously into immunodeficient mice (e.g., Nu-Nu mice).[10][11]

-

Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain volume (e.g., 150-200 mm³), randomize the mice into treatment groups.[10]

-

Treatment Regimen:

-

Vehicle Control: Administer the vehicle solution (e.g., 0.5% HPMC with 0.2% Tween 80).[11]

-

Anlotinib Monotherapy: Administer anlotinib daily via oral gavage at different doses (e.g., 1.5 mg/kg and 3.0 mg/kg).[5][10]

-

Chemotherapy Monotherapy: Administer epirubicin (e.g., 2.5 mg/kg) via intraperitoneal injection once a week.[5]

-

Combination Therapy: Administer both anlotinib and epirubicin according to their respective schedules.[5]

-

-

Monitoring: Monitor tumor volume and body weight regularly for the duration of the study (e.g., 5 weeks).[10]

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.

Key Findings from PDX Studies

The study on the malignant fibrous histiocytoma PDX model yielded several significant findings:

-

Dose-Dependent Efficacy: Anlotinib monotherapy significantly inhibited tumor growth in a dose-dependent manner.[5][10]

-

Synergistic Effect with Chemotherapy: The combination of high-dose anlotinib (3.0 mg/kg) and epirubicin resulted in the most profound tumor inhibition, suggesting a synergistic or additive effect.[5][10]

-

Inhibition of Angiogenesis and Proliferation: Immunohistochemical (IHC) analysis of the excised tumors revealed that anlotinib treatment significantly reduced the expression of the angiogenesis marker CD31 and the proliferation marker Ki-67.[10]

| Treatment Group | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) |

| Vehicle Control | ~1200 | - |

| Anlotinib (1.5 mg/kg) | ~800 | ~33% |

| Anlotinib (3.0 mg/kg) | ~500 | ~58% |

| Epirubicin (2.5 mg/kg) | ~700 | ~42% |

| Anlotinib (3.0 mg/kg) + Epirubicin | ~200 | ~83% |

Note: Data are illustrative based on the described outcomes in the cited literature.[5][10]

Future Directions and Unanswered Questions

Despite the promising preclinical and clinical data, several questions remain. The mechanisms of acquired resistance to anlotinib in STS are not yet fully understood, and further research is needed to identify predictive biomarkers to select patients most likely to benefit from this therapy.[4] Additionally, exploring rational combinations of anlotinib with other targeted agents or immunotherapies holds significant promise for improving outcomes in patients with advanced STS.[12]

Conclusion

The preclinical evaluation of anlotinib has robustly established its potential as a valuable therapeutic agent for soft tissue sarcoma. Its multi-targeted mechanism, effectively inhibiting both angiogenesis and tumor cell proliferation, addresses the biological complexity of this disease. In vitro and in vivo studies have consistently demonstrated its anti-tumor activity, both as a monotherapy and in combination with chemotherapy. These foundational preclinical findings have paved the way for successful clinical trials and the approval of anlotinib for the treatment of advanced STS, offering a much-needed option for patients with this challenging malignancy.[4][6]

References

-

Title: Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Safety and Efficacy of Anlotinib, a Multikinase Angiogenesis Inhibitor, in Patients with Refractory Metastatic Soft-Tissue Sarcoma Source: AACR Journals URL: [Link]

-

Title: Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma Source: National Institutes of Health URL: [Link]

-

Title: Mechanism of action of anlotinib. Anlotinib can suppress tumor cell... Source: ResearchGate URL: [Link]

-

Title: Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma Source: ResearchGate URL: [Link]

-

Title: Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma Source: PubMed URL: [Link]

-

Title: First-Line Anlotinib Treatment for Soft-Tissue Sarcoma in Chemotherapy-Ineligible Patients: An Open-Label, Single-Arm, Phase 2 Clinical Trial - PMC Source: National Institutes of Health URL: [Link]

-

Title: Anlotinib Maintenance Treatment for Advanced Soft Tissue Sarcoma | Clinical Research Trial Listing Source: CenterWatch URL: [Link]

-

Title: (PDF) Effectiveness and Tolerability of Anlotinib Plus PD-1 Inhibitors for Patients with Previously Treated Metastatic Soft-Tissue Sarcoma Source: ResearchGate URL: [Link]

-

Title: Phase II study of anlotinib for treatment of advanced soft tissues sarcomas. Source: ResearchGate URL: [Link]

-

Title: The Potential Therapeutic Targets of Anlotinib in Osteosarcoma: Characterization Based on Patient‐Derived Xenografts and Next‐Generation Sequencing - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Anlotinib, a novel small molecular tyrosine kinase inhibitor, suppresses growth and metastasis via dual blockade of VEGFR2 and MET in osteosarcoma Source: PubMed URL: [Link]

-

Title: Safety and Efficacy of Anlotinib, a Multikinase Angiogenesis Inhibitor, in Patients with Refractory Metastatic Soft-Tissue Sarcoma Source: SciSpace URL: [Link]

-

Title: Efficacy and Safety of Treating Refractory Bone and Soft Tissue Sarcoma with Anlotinib in Different Treatment Patterns - PMC - NIH Source: National Institutes of Health URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. First-Line Anlotinib Treatment for Soft-Tissue Sarcoma in Chemotherapy-Ineligible Patients: An Open-Label, Single-Arm, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Treating Refractory Bone and Soft Tissue Sarcoma with Anlotinib in Different Treatment Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Anlotinib Maintenance Treatment for Advanced Soft Tissue Sarcoma | Clinical Research Trial Listing [centerwatch.com]

- 8. Anlotinib, a novel small molecular tyrosine kinase inhibitor, suppresses growth and metastasis via dual blockade of VEGFR2 and MET in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Potential Therapeutic Targets of Anlotinib in Osteosarcoma: Characterization Based on Patient‐Derived Xenografts and Next‐Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Anlotinib Dihydrochloride: A Guide to In Vitro Assay Design and Execution

Introduction: Unraveling the Multi-Targeted Efficacy of Anlotinib

Anlotinib dihydrochloride is a potent, orally administered small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic efficacy across a spectrum of solid tumors.[1][2] Its clinical utility stems from a multi-targeted mechanism of action, concurrently inhibiting several receptor tyrosine kinases (RTKs) pivotal to tumor angiogenesis, proliferation, and metastasis.[3] Anlotinib primarily targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα/β), and the stem cell factor receptor (c-Kit).[1][4] By competitively binding to the ATP-binding sites of these kinases, Anlotinib effectively disrupts the downstream signaling cascades that fuel tumor progression.[5] This guide provides a comprehensive overview of essential in vitro assays to characterize the biological activity of Anlotinib, offering detailed, field-proven protocols for researchers in oncology and drug development.

Mechanism of Action: A Multi-Pronged Attack on Cancer Hallmarks

Anlotinib's efficacy is rooted in its ability to simultaneously block multiple signaling pathways crucial for tumor survival and growth. The inhibition of VEGFR, PDGFR, and FGFR curtails angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6] Furthermore, by targeting c-Kit, Anlotinib can directly impede tumor cell proliferation and survival.[5] This multi-targeted approach not only enhances its anti-tumor activity but may also circumvent the development of resistance mechanisms often observed with single-target therapies.

The downstream signaling pathways affected by Anlotinib are complex and interconnected. Inhibition of VEGFR2, a key mediator of angiogenesis, blocks the activation of pathways such as PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt, which are critical for endothelial cell proliferation, migration, and survival.[1][7][8] Similarly, inhibition of FGFR and PDGFR disrupts the RAS/MAPK and PI3K/AKT pathways, impacting cell proliferation and survival.[9][10][11] The c-Kit receptor, upon activation, also triggers downstream signaling through PI3-kinase, Src family kinases, and MAP kinase pathways.[4][5]

Visualizing the Molecular Targets of Anlotinib

The following diagram illustrates the primary receptor tyrosine kinases inhibited by Anlotinib and their principal downstream signaling cascades.

Caption: Anlotinib's multi-targeted inhibition of key RTKs and their downstream pathways.

Experimental Protocols: A Step-by-Step Guide

Preparation of this compound Stock Solution

For in vitro experiments, this compound should be dissolved in an appropriate solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.[12]

Protocol:

-

Reconstitution: Dissolve this compound powder in 100% DMSO to create a stock solution, for example, at a concentration of 10 mM.[8] Ensure the powder is completely dissolved by vortexing.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[13]

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[13] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] This assay is fundamental for determining the cytotoxic effects of Anlotinib on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0, 2, 4, 6, 8, 16 µM) in fresh culture medium.[9][15] Include a vehicle control (DMSO) at the same final concentration as the highest Anlotinib dose. Incubate the plates for 24, 48, or 72 hours.[3]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 450 nm or 570 nm using a microplate reader.[6][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of Anlotinib that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

| Parameter | Recommendation | Rationale |

| Cell Line | Cancer cell line of interest (e.g., MCF-7, SKOV-3, A549) | To assess the compound's efficacy in a relevant disease model. |

| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |

| Anlotinib Conc. | 0 - 50 µM (or as determined by preliminary studies) | A wide range is necessary to accurately determine the IC₅₀. |

| Incubation Time | 24, 48, 72 hours | To assess both short-term and long-term effects on cell viability. |

| MTT Incubation | 4 hours | Allows for sufficient formazan crystal formation in viable cells. |

In Vitro Kinase Activity Assay

To directly measure the inhibitory effect of Anlotinib on its target kinases, an in vitro kinase assay is essential. This can be performed using various platforms, such as ELISA-based or luminescence-based assays (e.g., ADP-Glo™).[2][16]

Protocol (General ELISA-based):

-

Plate Coating: Coat a 96-well plate with a substrate for the kinase of interest (e.g., a poly(Glu,Tyr) peptide for general tyrosine kinase activity).[16]

-

Kinase Reaction: In each well, combine the recombinant kinase (e.g., VEGFR2, FGFR1, PDGFRβ, or c-Kit), ATP, and varying concentrations of Anlotinib in a kinase reaction buffer.[16] Include a no-inhibitor control and a no-kinase control.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[16]

-

Detection: After incubation, wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody).

-

Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each Anlotinib concentration and determine the IC₅₀ value.

| Kinase Target | Reported IC₅₀ for Anlotinib | Reference |

| VEGFR2 | 0.2 nM | [4][5] |

| VEGFR3 | 0.7 nM | [5] |

| VEGFR1 | 26.9 nM | [5] |

| c-Kit | 14.8 nM | [5] |

| PDGFRβ | 115.0 nM | [5] |

| FGFR1 | 11.7 ± 4.1 nM | [8] |

Visualizing the In Vitro Assay Workflow

The following diagram outlines the general workflow for evaluating Anlotinib's in vitro efficacy.

Caption: A streamlined workflow for the in vitro characterization of Anlotinib.

Cell Migration and Invasion Assay (Transwell Assay)

The Transwell assay is a widely used method to assess the effect of a compound on cell migration and invasion. This is particularly relevant for Anlotinib, given its anti-metastatic potential.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of an 8-µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.[9]

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of Anlotinib and seed them into the upper chamber of the Transwell insert (e.g., 1 x 10⁵ cells).[9]

-

Chemoattractant: In the lower chamber, add complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[9]

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Cell Removal: After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain them with a solution like 0.1% crystal violet.[9]

-

Cell Counting: Count the number of stained cells in several random microscopic fields.

-

Data Analysis: Compare the number of migrated/invaded cells in the Anlotinib-treated groups to the vehicle control group.

Western Blotting for Phospho-Protein Analysis

Western blotting is a powerful technique to investigate the effect of Anlotinib on the phosphorylation status of its target kinases and downstream signaling proteins. This provides direct evidence of target engagement and pathway inhibition within the cellular context.

Protocol (for Phospho-VEGFR2):

-

Cell Treatment: Culture endothelial cells (e.g., HUVECs) or cancer cells to 70-80% confluency. Starve the cells in serum-free medium for several hours, then pre-treat with various concentrations of Anlotinib for 1-2 hours. Stimulate the cells with a ligand (e.g., VEGF for VEGFR2 activation) for a short period (e.g., 10-15 minutes).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) overnight at 4°C.[7]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][7]

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total VEGFR2 and a loading control protein like β-actin or GAPDH.[7]

-

Densitometry Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein provides a measure of kinase inhibition.

Conclusion: A Framework for Comprehensive In Vitro Evaluation

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, kinase activity, cell migration, and intracellular signaling, researchers can gain a comprehensive understanding of its anti-cancer properties. The multi-targeted nature of Anlotinib necessitates a multifaceted approach to its preclinical evaluation, and the assays described herein are fundamental to elucidating its mechanism of action and identifying responsive cancer types. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, accelerating the translation of this promising therapeutic agent into clinical practice.

References

- Lennartsson, J. & Rönnstrand, L. Stem Cell Factor Receptor/c-Kit: From Basic Science to Clinical Implications. Physiological Reviews92, 1619–1649 (2012).

- Wang, Y. et al. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review). Experimental and Therapeutic Medicine22, (2021).

- Apte, R. S., Chen, D. S. & Ferrara, N. VEGF in Signaling and Disease: Beyond Discovery and Development. Cell176, 1248–1264 (2019).

- Ornitz, D. M. & Itoh, N. The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology4, 215–266 (2015).

- Wu, X., Jia, H., Yu, J. & Wang, W. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences9, 436–444 (2013).

- Heldin, C.-H. Targeting the PDGF signaling pathway in the treatment of non-malignant diseases. Journal of Neuroimmune Pharmacology8, 795–804 (2013).

- Demoulin, J.-B. & Montano-Almendras, C. P. Platelet-derived growth factors and their receptors in normal and malignant disease. International Journal of Biochemistry & Cell Biology44, 2033–2043 (2012).

- van Meerloo, J., Kaspers, G. J. & Cloos, J. Cell sensitivity assays: the MTT assay. Methods in Molecular Biology731, 237–245 (2011).

- Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma. Brazilian Journal of Otorhinolaryngology87, 555–562 (2021).

- Xie, C. et al. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science109, 1207–1219 (2018).

-

Anlotinib Hydrochloride: Optimizing Anti-Angiogenic Assay... Online Inhibitor[Link].

- Shen, G. et al. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development.

- Anlotinib as a third-line or further treatment for recurrent or metastatic nasopharyngeal carcinoma: a single-arm, phase 2 clinical trial.

- Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C. Oncology Letters23, (2022).

-

MTT Cell Assay Protocol. Texas Children's Hospital[Link].

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche[Link].

-

Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma. National Institutes of Health[Link].

- Anlotinib suppresses proliferation, migration, and immune escape of gastric cancer cells by activating the cGAS-STING/IFN-β p

-

In vitro kinase assay. protocols.io[Link].

- Lin, B. et al. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. Gene654, 77–86 (2018).

- Ruan, X. et al. Intratumoral injection of anlotinib hydrogel enhances antitumor effects and reduces toxicity in mouse model of lung cancer. Pharmaceutical Development and Technology26, 531–539 (2021).

- Determination of Anlotinib, a Tyrosine Kinase Inhibitor, in Rat Plasma by UHPLC-MS/MS and Its Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry2018, 1–8 (2018).

-

This compound. Creative Diagnostics[Link].

- Effects of anlotinib hydrochloride on the expression of immunogenic cell death-related molecules in Cal27 tongue cancer cells.

- Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance.

-

MTT (Assay protocol). protocols.io[Link].

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences22, 8887 (2021).

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery[Link].

-

Kinase assays. BMG LABTECH[Link].

- Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis228, 115166 (2023).

-

Anlotinib Regulates the Expression of Signaling Molecules in Malignant... ResearchGate[Link].

- Anlotinib Suppressed Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade. OncoTargets and TherapyVolume 13, 10339–10348 (2020).

Sources

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. promega.com [promega.com]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mog35-55.com [mog35-55.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An Application Guide: Determining Optimal Anlotinib Concentration and Incubation Time in Cell Culture

Introduction

Anlotinib is a potent, orally administered, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity.[1][2] Its efficacy stems from a dual mechanism of action: the potent inhibition of tumor angiogenesis and the direct suppression of tumor cell proliferation.[3] Anlotinib's primary molecular targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Fibroblast Growth Factor Receptors (FGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][4] By simultaneously blocking these critical signaling hubs, Anlotinib disrupts the complex networks that drive tumor growth, survival, and metastasis.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comprehensive framework for designing, executing, and interpreting in vitro cell culture experiments with Anlotinib. We will explore the causal relationship between Anlotinib's mechanism and the necessary experimental conditions, offering detailed methodologies and field-proven insights to ensure the generation of robust and reproducible data.

Section 1: The Mechanistic Basis for Anlotinib's In Vitro Activity

Understanding Anlotinib's mechanism of action is fundamental to designing effective experiments. The drug's effects are mediated by its ability to bind to the ATP-binding pocket of multiple receptor tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2][6] The two most critical pathways inhibited are the PI3K/AKT and RAS/MAPK/ERK pathways, which regulate essential cellular processes like proliferation, survival, and angiogenesis.[5][6][7]

A crucial experimental consideration is the significant difference in potency Anlotinib exhibits against endothelial cells versus tumor cells.

-

Anti-Angiogenic Potency: In endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), Anlotinib is exceptionally potent. It inhibits VEGF-stimulated HUVEC proliferation with an IC₅₀ value as low as 0.2 nmol/L.[8] This high sensitivity is because these cells are highly dependent on the VEGFR2 signaling pathway for their growth and migration, a primary target of Anlotinib.[2][8]

-

Anti-Proliferative Potency: In contrast, direct inhibition of tumor cell proliferation typically requires micromolar concentrations of Anlotinib, with reported IC₅₀ values often ranging from 3.0 to 12.5 µmol/L.[8] This disparity arises because tumor cells may have multiple redundant or alternative survival pathways, requiring a higher drug concentration to achieve a cytotoxic or cytostatic effect.

This concentration dichotomy is a key finding that must inform experimental design; assays focused on angiogenesis (e.g., tube formation) will require a nanomolar concentration range, while assays measuring direct anti-tumor effects (e.g., cancer cell viability) will necessitate a micromolar range.

Caption: A systematic workflow for in vitro studies using Anlotinib.

Preparation of Anlotinib Stock Solution

Proper preparation and storage of Anlotinib are critical for experimental consistency. Anlotinib hydrochloride is soluble in DMSO. [9][10] Protocol:

-

Reconstitution: Prepare a 10 mM stock solution of Anlotinib in sterile DMSO. For example, to make 1 mL of a 10 mM stock from Anlotinib hydrochloride (FW: 443.9 g/mol ), dissolve 4.44 mg in 1 mL of DMSO. [9][11]2. Aliquoting: Vortex gently until fully dissolved. Centrifuge briefly to collect the solution. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C, protected from light. [12]4. Working Dilutions: For experiments, thaw a single aliquot and prepare fresh serial dilutions in complete cell culture medium immediately before use. It is crucial to ensure the final concentration of DMSO in the culture medium is less than 0.1% (v/v) to avoid solvent-induced cytotoxicity. [12]A vehicle control group (medium with 0.1% DMSO) must be included in all experiments.

Section 3: Core Experimental Protocols

The following protocols provide a validated starting point for assessing Anlotinib's effects. They should be optimized for your specific cell line and laboratory conditions.

Protocol 3.1: Cell Proliferation/Viability Assay (CCK-8)

This assay is the cornerstone for determining the half-maximal inhibitory concentration (IC₅₀).

-

Materials: 96-well cell culture plates, Anlotinib stock solution, complete culture medium, Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT), microplate reader.

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL medium) and incubate overnight to allow for attachment. [13][14] 2. Treatment: Prepare 2x concentrated serial dilutions of Anlotinib in complete medium. Remove the old medium from the wells and add 100 µL of the appropriate Anlotinib dilution or vehicle control. A typical concentration range for tumor cells is 0, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µM. [15] 3. Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator. [15][16] 4. Assay: At the end of each incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-3 hours. [13][17] 5. Measurement: Measure the absorbance at 450 nm using a microplate reader. [13]* Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the Anlotinib concentration and use non-linear regression analysis to determine the IC₅₀ value for each time point.

-

Protocol 3.2: Wound Healing (Scratch) Assay for Cell Migration

This assay provides a qualitative and semi-quantitative assessment of collective cell migration.

-

Materials: 6-well plates, 100-200 µL pipette tips, serum-free medium.

-

Procedure:

-

Seeding: Seed cells in 6-well plates and grow them to ~80-90% confluence. [13] 2. Wound Creation: Using a sterile pipette tip, create a straight "scratch" through the center of the cell monolayer. [13] 3. Wash & Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with serum-free or low-serum medium containing the desired concentrations of Anlotinib (e.g., IC₂₅, IC₅₀) or vehicle control. The use of low-serum medium is critical to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

-

Imaging: Capture images of the scratch at 0 hours and after a set incubation period (typically 24 hours) using a light microscope. [13]* Data Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure relative to the 0-hour time point.

-

Protocol 3.3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials: 6-well plates, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

-

Procedure:

-

Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with Anlotinib at selected concentrations (e.g., 0, IC₂₅, IC₅₀, IC₇₅) for a specified time, often 24 or 48 hours. [15][16] 2. Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1x Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark at room temperature. [16][18] 4. Analysis: Analyze the stained cells promptly using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Section 4: Data Summary and Interpretation

The effective concentration and incubation time of Anlotinib are highly dependent on the cell line and the biological endpoint being measured. The tables below summarize data from published literature to provide a validated starting point for experimental design.

Table 1: In Vitro IC₅₀ Values of Anlotinib in Various Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC₅₀ Value (µM) | Reference(s) |

| Endothelial Cells | ||||

| HUVEC | Human Umbilical Vein | Proliferation (VEGF-stim) | 0.0002 | [8] |

| HUVEC | Human Umbilical Vein | Migration (VEGF-stim) | 0.0001 | [8] |

| Tumor Cells | ||||

| A549 | Non-Small Cell Lung | 72h | 12.5 | [8] |

| H1975 | Non-Small Cell Lung | Not Specified | 3.94 | [19] |

| H1975-OR | NSCLC (Osimertinib-Resistant) | Not Specified | 2.78 | [19] |

| PC9 | Non-Small Cell Lung | Not Specified | 3.76 | [19] |

| PC9-OR | NSCLC (Osimertinib-Resistant) | Not Specified | 3.15 | [19] |

| MCF-7 | Breast Cancer | 24h | ~5 | [13] |

| CT26 | Colorectal Cancer | 48h | ~4 | [15] |

| SKOV-3 | Ovarian Cancer | 24h | 18.27 | [16] |

| SKOV-3 | Ovarian Cancer | 48h | 8.89 | [16] |

| SKOV-3 | Ovarian Cancer | 72h | 5.31 | [16] |

| Fadu | Hypopharyngeal Cancer | 48h | ~5-10 | [20] |

Table 2: Recommended Incubation Times for Common In Vitro Assays

| Assay Type | Typical Incubation Time | Rationale & Key Considerations | Reference(s) |

| Proliferation / Viability | 24h, 48h, 72h | Allows for assessment of both cytostatic and cytotoxic effects over time. Time-dependency is common. | [15][16] |

| Colony Formation | 24h (treatment), then 10-14 days | Assesses long-term reproductive viability after a short-term drug exposure. | [13] |

| Migration (Wound Healing) | 12h - 24h | A 24h window is usually sufficient to observe significant migration without confounding proliferation. | [13][15] |

| Invasion (Transwell) | 24h | Standard duration for cells to invade through a Matrigel-coated membrane. | [13][15] |

| Apoptosis & Cell Cycle | 24h - 48h | Apoptosis is an earlier event than widespread cell death. Cell cycle arrest can also be detected within this timeframe. | [15][16][21] |

| Western Blot (Phosphorylation) | 15min - 4h | Inhibition of RTK phosphorylation is a rapid event and should be measured at early time points. | [7][8] |

| Western Blot (Protein Expression) | 24h - 48h | Changes in the expression of downstream proteins (e.g., Bcl-2, Cyclins) take longer to manifest. | [7][13] |

Conclusion

Anlotinib is a versatile research tool with well-defined anti-angiogenic and anti-proliferative properties. The key to successful in vitro research lies in recognizing and applying the appropriate concentration range and incubation time for the specific biological question at hand. As demonstrated, nanomolar concentrations are effective for studying angiogenesis in endothelial cells, whereas micromolar concentrations are required to elicit direct effects on tumor cells. By following a systematic workflow—beginning with a comprehensive dose-response analysis and progressing to mechanism-focused assays—researchers can confidently establish robust, reproducible, and insightful experimental models to further elucidate the therapeutic potential of Anlotinib.

References

- ResearchGate. (n.d.). Mechanism of action of anlotinib. Anlotinib can suppress tumor cell... [Image].

-

Patsnap Synapse. (2024). What is the mechanism of Anlotinib Dihydrochloride? Retrieved from [Link]

-

Lin, B., et al. (2018). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Science, 109(4), 1205-1215. Available from: [Link]

-

Xie, L., et al. (2021). Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Frontiers in Oncology, 11, 730162. Available from: [Link]

- ResearchGate. (n.d.). Mechanism of action of anlotinib. The newly developed oral... [Image].

-

Syed, M., et al. (2024). Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment. Cancers, 16(8), 1547. Available from: [Link]

- ResearchGate. (n.d.). Mechanism of anlotinib action on multiple receptor tyrosine kinases and... [Image].

-

Creative Biolabs. (2026). Anlotinib Hydrochloride: Unraveling Multi-Pathway Angiogenesis Inhibition in Cancer Research. Retrieved from [Link]

- ResearchGate. (n.d.). Anlotinib restrains the PI3K/AKT signaling pathway via inhibition of... [Image].

-

Wang, Y., et al. (2021). Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C. Oncology Letters, 22(5), 795. Available from: [Link]

-

Zhang, Y., et al. (2021). Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade. Cancer Management and Research, 13, 1863-1874. Available from: [Link]

-

Li, Y., et al. (2023). Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance. Annals of Translational Medicine, 11(11), 384. Available from: [Link]

-

Online Inhibitor. (2025). Anlotinib Hydrochloride: Optimizing Anti-Angiogenic Assays in Cancer Research. Retrieved from [Link]

- ResearchGate. (n.d.). Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 | Request PDF.

-

Shen, G., et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Journal of Hematology & Oncology, 11(1), 120. Available from: [Link]

-

Wang, H., et al. (2022). Anlotinib Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis. Current Issues in Molecular Biology, 44(8), 3613-3625. Available from: [Link]

-

Wang, Y., et al. (2018). Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. Gene, 654, 77-86. Available from: [Link]

-

Yang, Z., et al. (2022). Anlotinib combined with temozolomide suppresses glioblastoma growth via mediation of JAK2/STAT3 signaling pathway. Cancer Chemotherapy and Pharmacology, 89(2), 183-196. Available from: [Link]

-

Wang, Y., et al. (2018). Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. Gene, 654, 77-86. Available from: [Link]

-

Zhang, Z., et al. (2022). Anlotinib suppresses proliferation, migration, and immune escape of gastric cancer cells by activating the cGAS-STING/IFN-β pathway. Journal of Receptors and Signal Transduction, 42(6), 611-620. Available from: [Link]

- ResearchGate. (n.d.). The inhibition effect of anlotinib on ALK-positive cell lines. [Image].

-

Zhang, Y., et al. (2026). Lipid-Engineered Small-Sized Metal-Organic Frameworks for Targeted Delivery of Anlotinib in Lung Cancer Treatment. International Journal of Nanomedicine, Volume 19, 115-131. Available from: [Link]

- ResearchGate. (n.d.). Anlotinib combined with temozolomide suppresses glioblastoma growth via mediation of JAK2/STAT3 signaling pathway.

- ResearchGate. (n.d.). Anlotinib induces G2/M phase arrest and apoptosis. [Image].

-

Elsevier. (n.d.). Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma. Brazilian Journal of Otorhinolaryngology. Retrieved from [Link]

-

PhysiciansWeekly.com. (n.d.). Anlotinib exerts an anti-T-cell acute lymphoblastic leukemia effect in vitro and in vivo. Retrieved from [Link]

- ResearchGate. (n.d.). Anlotinib inhibits cell proliferation, migration, and invasion of CT26... [Image].

-

Li, X., et al. (2021). Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma. Brazilian Journal of Otorhinolaryngology, 88, S113-S120. Available from: [Link]

-

Tang, J., et al. (2023). Anlotinib as a third-line or further treatment for recurrent or metastatic nasopharyngeal carcinoma: a single-arm, phase 2 clinical trial. Journal of Experimental & Clinical Cancer Research, 42(1), 302. Available from: [Link]

- ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. [Image].

- ResearchGate. (n.d.). (PDF) Anlotinib induces apoptosis and second growth/mitosis phase block in cisplatin-resistant ovarian cancer cells via the aurora kinase A/p53 pathway.

- ResearchGate. (n.d.). The residual percentage of anlotinib versus incubation time in HLM, CYP1A2, 3A4 and 3A5. [Image].

- ResearchGate. (n.d.). Mechanisms of anlotinib-induced apoptosis in various cancer types. [Image].

-

Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

- ResearchGate. (n.d.). Anlotinib combined with 5-FU affected cell proliferation through... [Image].

Sources

- 1. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anlotinib combined with temozolomide suppresses glioblastoma growth via mediation of JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. map-kinase-fragment-multiple-species.com [map-kinase-fragment-multiple-species.com]

- 13. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Anlotinib Suppresses Colorectal Cancer Proliferation and Angiogenesis via Inhibition of AKT/ERK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anlotinib Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anlotinib suppressed tumor cell proliferation and migration in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. physiciansweekly.com [physiciansweekly.com]

Application Notes & Protocols for the Experimental Use of Anlotinib Dihydrochloride

Introduction: Understanding Anlotinib Dihydrochloride

Anlotinib is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets key signaling pathways involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2][3][4] Its efficacy in preclinical and clinical settings has established it as a significant compound in oncology research.[1][5]

However, the physicochemical properties of this compound—specifically its poor aqueous solubility—present a significant challenge for researchers.[6][7] Improper dissolution can lead to precipitation, inaccurate concentration measurements, and ultimately, non-reproducible experimental results. This guide provides a comprehensive, field-tested framework for the effective dissolution and formulation of this compound for both in vitro and in vivo experimental applications.

Physicochemical Profile: A Foundation for Dissolution Strategy

This compound is supplied as a solid, typically a white or off-white powder.[8][9] A thorough understanding of its solubility is the cornerstone of successful experimental design. The compound exhibits pH-dependent aqueous solubility, being more soluble in acidic conditions and poorly soluble in neutral buffers.[10]

The primary challenge for researchers is the compound's very low solubility in aqueous buffers commonly used in biological experiments, such as Phosphate-Buffered Saline (PBS).[8] Therefore, the use of an organic solvent is a mandatory first step for preparing stock solutions.

Table 1: Solubility Profile of this compound

| Solvent | Reported Solubility | Source | Notes |

|---|---|---|---|

| DMSO | ~48 mg/mL (99.9 mM) | Selleck Chemicals[1][9] | Preferred solvent for high-concentration stock solutions. Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1] |

| ~1 mg/mL | Cayman Chemical[2][8][11] | This discrepancy highlights potential batch-to-batch variability. It is prudent to start with the more conservative value when preparing a new stock. | |

| Water | 96 mg/mL | Selleck Chemicals[1] | This value is an outlier. Most sources report insolubility or very poor solubility in water.[6][7] Direct dissolution in neutral aqueous buffers is not recommended. |

| Ethanol | Insoluble | Selleck Chemicals[1][9] | Not a suitable solvent. |

| Dimethylformamide (DMF) | ~0.5 mg/mL | Cayman Chemical[2][8][11] | An alternative to DMSO, but with lower solvating capacity for this compound. |

| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | Cayman Chemical[2][8][11] | Illustrates the limited solubility once diluted into a common aqueous buffer. |

Core Principles of Dissolution

The strategy for dissolving this compound hinges on a two-step process: initial solubilization in a high-capacity organic solvent followed by careful dilution into an appropriate aqueous medium.

-

The Role of DMSO: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating a high-concentration primary stock solution.[1][6][7] Its polar aprotic nature effectively disrupts the crystal lattice of the solid compound, allowing it to dissolve.

-

The Challenge of Aqueous Dilution: When the DMSO stock is diluted into an aqueous buffer for working solutions, the compound's environment abruptly changes from organic to aqueous. This shift can cause the compound to crash out of solution, or precipitate. This is a critical failure point in experimental setup.

-

Avoiding Precipitation: Several factors are key to maintaining solubility in the final working solution:

-

Final DMSO Concentration: Keep the final percentage of DMSO in your cell culture media or assay buffer as low as possible to minimize solvent toxicity, but high enough to maintain solubility. Typically, a final concentration of ≤0.5% DMSO is well-tolerated by most cell lines.

-

Choice of Aqueous Buffer: For final dilutions, using a saline solution is often recommended over PBS, as phosphate ions in PBS can sometimes contribute to the precipitation of hydrochloride salts.[1][12][13]

-

Vortexing and Temperature: Gentle warming (e.g., to 37°C) and vortexing can aid in the dissolution process, but avoid excessive heat which could degrade the compound.

-

Experimental Protocols

⚠️ Safety First: this compound should be handled as a hazardous compound.[8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14] All handling of the solid powder and concentrated DMSO stocks should be performed in a chemical fume hood.[14]

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO. The molecular weight of this compound is 480.36 g/mol .[1]

Materials:

-

This compound solid

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated balance and vortex mixer

Methodology:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.80 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 480.36 g/mol * 1000 mg/g = 4.80 mg/mL).

-

Weighing: Carefully weigh out 4.80 mg of the solid compound and place it into a sterile vial.

-

Solubilization: Add 1 mL of anhydrous, sterile DMSO to the vial.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 2-5 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year.[1]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the serial dilution of the DMSO stock into cell culture medium or assay buffer.

Methodology:

-

Thaw Stock: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large concentration change, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile DMSO or culture medium to create a 1 mM solution.

-

Final Dilution: Add the required volume of the stock (or intermediate stock) to your pre-warmed (37°C) cell culture medium or assay buffer. Crucially, add the drug stock to the medium, not the other way around, while gently vortexing or swirling the medium. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.

-

Final Check: Ensure the final working solution is clear. The final DMSO concentration should ideally not exceed 0.5%.

-

Use Immediately: Aqueous solutions of this compound are not stable and should be used immediately. It is not recommended to store aqueous solutions for more than one day.[8]

Protocol 3: Formulation for In Vivo Animal Studies

Oral administration for in vivo studies requires a specific formulation to ensure bioavailability. A common vehicle consists of DMSO, PEG300, Tween 80, and a saline or water base.[1] This protocol is adapted from a standard formulation method.[1]

Materials:

-

10-25 mg/mL this compound stock in DMSO (prepared as in Protocol 1)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline or double-distilled water (ddH₂O)

Vehicle Composition (Example): 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.